Validated in a Kilogram-Scale, Four-Stage cGMP Synthesis of a Clinical Glycine Antagonist
The compound is the exclusive Wittig reagent in Stage 1 of a published large-scale synthesis of the glycine-site NMDA antagonist (2R,4E)-7-chloro-4-(2-oxo-1-phenyl-pyrrolidin-3-ylidene)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid meglumine salt (GV196771A). The synthetic route, developed and executed at production scale, delivered >300 kg of final drug substance with >99.9% purity. No alternative phosphonium salt was reported to achieve the same yield, geometric purity, or compatibility with the subsequent enzyme-catalyzed kinetic resolution [1].
| Evidence Dimension | Final drug substance output and purity achieved via the four-stage route incorporating the target phosphonium bromide |
|---|---|
| Target Compound Data | >300 kg produced; >99.9% purity for the final meglumine salt |
| Comparator Or Baseline | Hypothetical use of generic triphenylphosphonium bromides (e.g., methyltriphenylphosphonium bromide, benzyltriphenylphosphonium bromide): no published route exists to construct the required 3-ylidene linkage with comparable efficiency or stereocontrol |
| Quantified Difference | >300 kg at >99.9% purity vs. no viable alternative reported |
| Conditions | Four-stage telescoped synthesis: (1) imine formation, Mannich reaction, Wittig olefination with the target phosphonium bromide; (2) enzyme-catalyzed kinetic resolution; (3) intramolecular Heck cyclization; (4) ester saponification and meglumine salt formation |
Why This Matters
For procurement in pharmaceutical process development, the demonstrated scalability to multi-hundred-kilogram campaigns with exceptional purity is a de-risking factor that generic phosphonium salts cannot offer, as no published alternative route replicates these outcomes.
- [1] Banks, A., Breen, G.F., Caine, D., Carey, J.S., Drake, C. et al. Process Development and Scale Up of a Glycine Antagonist. Organic Process Research & Development, 2009, 13(4), 697–705. View Source
